Isotridecyl methacrylate

Description

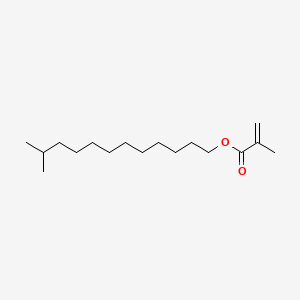

Structure

3D Structure

Properties

CAS No. |

94247-05-9 |

|---|---|

Molecular Formula |

C17H32O2 |

Molecular Weight |

268.4 g/mol |

IUPAC Name |

11-methyldodecyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C17H32O2/c1-15(2)13-11-9-7-5-6-8-10-12-14-19-17(18)16(3)4/h15H,3,5-14H2,1-2,4H3 |

InChI Key |

XWQPYRZLNKQZFP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCCCOC(=O)C(=C)C |

Origin of Product |

United States |

Synthesis Methodologies for Isotridecyl Methacrylate Monomer

Catalytic Oxidation and Esterification Routes to Methacrylic Esters

The synthesis of methacrylic esters, such as isotridecyl methacrylate (B99206), often involves catalytic oxidation followed by esterification. A common pathway begins with the oxidation of isobutylene (B52900) or methacrolein (B123484) to produce methacrylic acid (MAA). researchgate.netmdpi.com This MAA is then esterified with the corresponding alcohol, in this case, isotridecanol (B73481), to yield the desired methacrylate ester.

Recent advancements have focused on direct oxidative esterification, a one-pot process that combines oxidation and esterification. mdpi.com This method can utilize oxygen or air as a green oxidant and often employs multifunctional catalysts. mdpi.com For instance, gold-based catalysts supported on mixed metal oxides like CeO2–Mg(OH)2 have shown high activity and selectivity in the direct oxidative esterification of methacrolein with methanol (B129727) to produce methyl methacrylate. mdpi.com Similarly, bimetallic catalysts such as Pd-Pb supported on hydrophobic styrene-divinylbenzene copolymers have demonstrated high reaction rates and product selectivity under mild conditions. acs.org While these examples focus on methyl methacrylate, the principles can be extended to the synthesis of other methacrylates like isotridecyl methacrylate.

| Catalyst | Support | Key Findings | Reference |

|---|---|---|---|

| Au | CeO2–Mg(OH)2 | High activity and selectivity due to controlled metal-support interactions. | mdpi.com |

| Pd-Pb | Styrene-divinylbenzene (SDB) | High reaction rate and product selectivity under mild conditions. | acs.org |

| Au | ZnO with silicon shell | Hydrophobic nature reduces the negative impact of water on the reaction. | mdpi.com |

| Au | Manganese-Cerium Oxide (MnCeOx) | High conversion (99.9%) and selectivity (90.6%) due to high reducibility and basic sites. | acs.org |

Acetone-Cyanohydrin Process Derivatives for Methacrylate Synthesis

A well-established industrial method for producing methacrylates, particularly methyl methacrylate (MMA), is the acetone-cyanohydrin (ACH) process. google.comosti.gov This process starts with the reaction of acetone (B3395972) and hydrogen cyanide to form acetone cyanohydrin. chemsky-cn.comwikipedia.org The ACH is then treated with sulfuric acid to produce a sulfate (B86663) ester of methacrylamide, which upon methanolysis, yields methyl methacrylate and ammonium (B1175870) bisulfate. wikipedia.org

While this route is a major source of MMA, it can be adapted for other methacrylates. The key intermediate, methacrylic acid, can be derived from this process and subsequently esterified with other alcohols like isotridecanol to produce the corresponding esters. However, the ACH process involves highly toxic hydrogen cyanide and generates significant amounts of ammonium sulfate as a byproduct, posing environmental and handling challenges. osti.gov

The production of acetone cyanohydrin itself involves reacting acetone with hydrogen cyanide, often generated in situ from sodium cyanide and an acid, in the presence of a basic catalyst. chemsky-cn.com The crude ACH is then stabilized and purified before being used in subsequent steps. google.com

Advancements in Sustainable and Environmentally Benign Synthesis Approaches

Growing environmental concerns have spurred research into more sustainable methods for producing chemicals, including this compound. These efforts focus on utilizing renewable feedstocks and developing greener synthesis routes.

This compound is considered to be derivable from sustainable resources, with tridecyl methacrylate (TDMA) being derived from natural oils. wiley.com The broader movement towards a bio-based economy encourages the use of biomass for producing chemicals and polymers to reduce reliance on fossil fuels. ieabioenergy.com Bio-based feedstocks can be sourced from various plants, animals, and microorganisms. polymerexpert.biz

The "mass balance approach" is a strategy that facilitates the integration of bio-based feedstocks into existing chemical production chains. european-bioplastics.org In this approach, renewable feedstocks are mixed with traditional fossil-based ones at the beginning of the production process. The bio-based content is then allocated to specific end products, allowing companies to claim a certain percentage of bio-based material without needing a fully segregated production line. ieabioenergy.comeuropean-bioplastics.org This method is crucial for scaling up the use of bio-naphtha and other bio-based materials in polymer production. european-bioplastics.org

For methacrylates, this means that the alcohol component (isotridecanol) or the methacrylic acid itself could potentially be derived from biological sources. For instance, bio-butanol, a precursor for some acrylates, can be produced from the fermentation of glucose. acs.org Similarly, research is ongoing to produce methacrylic acid from renewable resources like lactic acid. acs.org

Efforts to develop more environmentally friendly synthesis methods for methacrylates focus on reducing hazardous waste and energy consumption. Photoinduced polymerization is one such "green technology" due to its low energy requirements and solvent-free nature. researchgate.net While this applies more to the polymerization of the monomer, the synthesis of the monomer itself is also seeing innovation.

The development of thermoresponsive shape-memory photopolymers from bio-based monomers like tetrahydrofurfuryl acrylate (B77674) and tridecyl methacrylate highlights the push towards sustainable materials. mdpi.com Similarly, novel vanillin-based photopolymers have been created using tridecyl methacrylate, showcasing the versatility of this monomer in creating bio-based materials. mdpi.com

Catalytic advancements also play a significant role. The use of solid acid catalysts or enzymatic catalysts for esterification can reduce the waste associated with traditional acid catalysts. Research into direct synthesis routes that bypass intermediate steps, such as the direct conversion of isobutane (B21531) to methacrolein over mixed oxide catalysts, also contributes to a more sustainable production process. mdpi.com

Impurity Profiles and Purification Strategies for this compound

The purity of this compound is crucial for its subsequent polymerization and the properties of the final polymer. Impurities can arise from the raw materials, side reactions during synthesis, or degradation during storage.

When using bio-based feedstocks, the impurity profile can be more complex. For example, bio-butanol can contain other alcohols like 1-propanol (B7761284) and isobutanol, which can lead to the formation of corresponding acrylate impurities during esterification. acs.org Similarly, if the methacrylic acid is derived from bio-sources, it may contain other organic acids like acetic and propionic acid. acs.org

Purification of the final product is therefore a critical step. Common purification techniques include:

Distillation: To separate the desired methacrylate from unreacted starting materials and byproducts with different boiling points. chemsky-cn.com

Washing: To remove water-soluble impurities and catalysts.

Adsorption: Using specific adsorbents to remove trace impurities.

To prevent premature polymerization during storage, a stabilizer such as hydroquinone (B1673460) (HQ) or the methyl ether of hydroquinone (MEHQ) is typically added. basf.com The presence of oxygen is necessary for the stabilizer to function effectively, so this compound must be stored under air, not inert gases. jamorin.combasf.com The storage temperature should not exceed 35°C to ensure stability. jamorin.combasf.com

Polymerization Mechanisms and Kinetics of Isotridecyl Methacrylate Systems

Conventional Free Radical Polymerization of Isotridecyl Methacrylate (B99206)

Initiation Mechanism and Initiator Efficiency Studies

The initiation stage involves the generation of active radical species that can attack a monomer molecule. This is typically achieved through the homolytic decomposition of a thermally unstable initiator. youtube.com Common initiators for methacrylate polymerization include azo compounds, such as azobisisobutyronitrile (AIBN), and peroxides, like benzoyl peroxide (BPO). evitachem.comacs.org The decomposition of the initiator creates a pair of primary radicals.

The efficiency of these primary radicals in starting a polymer chain is a critical parameter known as initiator efficiency (ƒ). iupac.org This efficiency is defined as the fraction of radicals generated from the initiator that successfully initiate the growth of a polymer chain. iupac.org Not all generated radicals contribute to initiation due to the "cage effect," where the newly formed radicals are trapped in a "cage" of surrounding solvent or monomer molecules and may recombine before they can diffuse apart and react with a monomer. iupac.org Generally, peroxy initiators exhibit higher efficiencies compared to azo compounds. acs.org

The concentration of the initiator significantly impacts the polymerization rate. An increase in initiator concentration leads to a higher population of generated radicals, resulting in a faster polymerization rate and a shorter time to reach the maximum rate. nih.govnih.gov However, an excessively high initiator concentration can lead to a decrease in mechanical properties due to the formation of a more heterogeneous polymer network. nih.gov Studies on similar methacrylate systems demonstrate this relationship clearly.

Table 1: Effect of Initiator (BPO) Concentration on Polymerization Kinetics of a Methacrylate System Data derived from a study on methacrylate bone cement with a constant co-initiator concentration. nih.govresearchgate.net

| BPO Concentration (wt. %) | Maximum Polymerization Rate (Rpmax) (s-1) | Time to Reach Rpmax (s) | Final Double Bond Conversion (%) |

|---|---|---|---|

| 0.05 | 0.00065 | 1580 | 86 |

| 0.1 | 0.00095 | 1330 | 74 |

| 0.2 | 0.00125 | 1050 | 92 |

| 0.3 | 0.00150 | 880 | 100 |

| 0.5 | 0.00175 | 680 | 94 |

Propagation Kinetics and Chain Length Dependence

Following initiation, the propagation stage consists of the sequential addition of monomer molecules to the growing polymer radical. youtube.com This process is highly exothermic and proceeds very rapidly, forming long polymer chains. The rate of this step is governed by the propagation rate coefficient (k_p_). For methacrylates, k_p_ values are typically in the range of several hundred to 10³ L·mol⁻¹·s⁻¹. cmu.edu

The reactivity of the propagating radical can be influenced by the nature of the last few monomer units at the chain end, a phenomenon known as the penultimate unit effect. acs.orgcmu.edu Furthermore, quantum chemical studies have explored the impact of the growing chain's length on propagation kinetics by modeling the addition reactions of monomeric, dimeric, trimeric, and tetrameric radicals to monomers. ugent.be While specific kinetic data for isotridecyl methacrylate is not extensively reported, the general behavior can be inferred from studies on other methacrylates.

Table 2: Propagation Rate Coefficients (k_p_) for Various Methacrylates at 60°C Illustrative data to show typical values for the methacrylate family.

| Monomer | kp (L·mol-1·s-1) |

|---|---|

| Methyl Methacrylate (MMA) | 734 |

| Ethyl Methacrylate (EMA) | 780 |

| Butyl Methacrylate (BMA) | 830 |

| Dodecyl Methacrylate (DMA) | 910 |

Termination Mechanisms: Disproportionation vs. Combination

The growth of polymer chains is ultimately halted by termination reactions, which involve the bimolecular reaction of two growing radical chains. Two primary mechanisms exist for this process: combination and disproportionation. youtube.comyoutube.com

Combination (or Coupling): Two macroradicals join to form a single, longer "dead" polymer chain. The resulting molecular weight is the sum of the two individual chains. youtube.com

Disproportionation: One macroradical abstracts a hydrogen atom from the other. This results in two "dead" polymer chains: one with a saturated end group and another with a terminal double bond. researchgate.net

For methacrylate monomers, termination occurs predominantly through disproportionation. acs.orgresearchgate.net In contrast, monomers like styrene (B11656) terminate mainly by combination. acs.org The ratio of disproportionation to combination (D/C) is influenced by factors such as temperature and the molecular weight of the polymer chains. researchgate.net For poly(methyl methacrylate) radicals, the contribution of combination increases at higher temperatures. researchgate.net

Table 3: Disproportionation vs. Combination Ratios for Poly(methyl methacrylate) Radicals Data from a study using structurally well-defined polymer end radicals. researchgate.net

| Temperature (°C) | Molecular Weight (g/mol) | Disproportionation (%) | Combination (%) |

|---|---|---|---|

| 25 | ~3000 | 73 | 27 |

| 100 | ~3000 | 67 | 33 |

| 25 | >3000 | 73 | 27 |

| -20 | ~3000 | 78 | 22 |

Chain Transfer Reactions (to Monomer, Solvent, or Polymer)

The extent to which these reactions occur is quantified by the chain transfer constant (C_s_). The effect on polymerization depends on the rate of reinitiation by the new radical. rubbernews.com

Chain Transfer to Monomer: For methacrylates, the rate of chain transfer to the monomer is generally considered to be low. cmu.edu

Chain Transfer to Solvent: The choice of solvent can significantly influence molecular weight. Solvents with easily abstractable atoms will have higher chain transfer constants. rubbernews.com

Chain Transfer to Polymer: This intermolecular reaction involves a growing macroradical abstracting an atom from a "dead" polymer chain. This creates a new radical site on the polymer backbone, which can then propagate with monomer units, leading to the formation of branched polymers. rubbernews.com

Table 4: Chain Transfer Constants (C_s_) for Methyl Methacrylate (MMA) with Various Agents at 60°C Illustrative data showing the relative effectiveness of different types of molecules in chain transfer.

| Transfer Agent | Type | Chain Transfer Constant (Cs) |

|---|---|---|

| Methyl Methacrylate | Monomer | 2 x 10-5 |

| Benzene | Solvent | 0.18 x 10-4 |

| Toluene | Solvent | 0.52 x 10-4 |

| n-Dodecyl Mercaptan | CTA | 0.67 |

Secondary Reaction Pathways in Radical Polymerization

In addition to the primary steps of initiation, propagation, and termination, several secondary reaction pathways can occur during the free radical polymerization of acrylic and methacrylic monomers. These reactions, which include backbiting and β-scission, become particularly significant at higher temperatures and can greatly influence the final polymer architecture, leading to branching and changes in molecular weight distribution. acs.orgacs.org

Backbiting is an intramolecular chain transfer reaction where the radical at the end of a growing chain abstracts a hydrogen atom from a carbon on its own backbone. researchgate.net This process transforms the reactive chain-end radical into a more stable tertiary mid-chain radical (MCR). drexel.eduresearchgate.net

This phenomenon is particularly prevalent in the polymerization of acrylates due to the presence of abstractable tertiary hydrogens on the polymer backbone. researchgate.net The most energetically favorable backbiting mechanism is a 1,5-hydrogen transfer, which proceeds through a six-membered ring transition state. semanticscholar.orgwestlake.edu.cn The resulting MCR can then add monomer, leading to the formation of a short-chain branch. mdpi.com

While less common in methacrylates due to the absence of tertiary hydrogens on the backbone, the potential for hydrogen abstraction from the ester side group exists. The formation of MCRs, regardless of the monomer, introduces significant complexity. These MCRs can not only propagate to form branches but can also undergo a chain-scission reaction (β-scission), which results in a macromonomer with a terminal double bond and a new secondary radical. mdpi.com At high temperatures, MCRs may also migrate along the polymer chain before reacting further. mdpi.comdntb.gov.ua

Long Chain Branching Formation

In the free-radical polymerization of methacrylate monomers, long-chain branching primarily occurs through a "chain transfer to polymer" mechanism. This process involves the abstraction of a hydrogen atom from the backbone or side chain of a "dead" polymer chain by a propagating macroradical. This event terminates the original propagating chain and creates a new radical center on the polymer backbone, from which a new polymer chain (a long-chain branch) can grow.

The rate and extent of long-chain branching are influenced by several factors, including temperature, monomer concentration, and the chemical structure of the monomer. For this compound, the presence of a branched C13 alkyl chain introduces numerous tertiary hydrogen atoms. These hydrogens are generally more susceptible to abstraction than primary or secondary hydrogens, potentially increasing the probability of chain transfer to the polymer side chain compared to linear long-chain methacrylates.

The general mechanism can be represented as:

Hydrogen Abstraction: A propagating radical (P•) abstracts a hydrogen atom from a polymer chain (P-H), creating a mid-chain radical (P'•). P• + P-H → P-H + P'•

Branch Propagation: The newly formed mid-chain radical (P'•) initiates the polymerization of monomer (M), forming a branch. P'• + n(M) → P'-(M)n•

While specific kinetic data for ITDMA is not extensively documented, studies on related acrylate (B77674) and methacrylate systems show that the rate of intramolecular and intermolecular chain transfer increases with temperature due to the higher activation energy of these reactions compared to propagation. acs.orgmdpi.com Chain transfer to polymer results in the formation of branched structures, which can significantly impact the rheological properties of the resulting material. rubbernews.com

β-Scission Processes

β-scission is a chain-breaking reaction that occurs at high temperatures in radical polymerization. researchgate.net It is the cleavage of a carbon-carbon bond at the β-position relative to a radical center. This process is particularly relevant for tertiary mid-chain radicals formed via hydrogen abstraction (as described in the long-chain branching section). The scission of the polymer backbone results in the formation of a macromonomer (a polymer chain with a terminal double bond) and a new, smaller chain-end radical.

For a mid-chain radical on a poly(methacrylate) backbone, β-scission can lead to chain cleavage:

CH₂-C•(COOR)-CH₂ → CH=C(COOR) + •CH₂

Macromonomer Carrier Propagation

Macromonomers, whether formed intentionally or as a byproduct of side reactions like β-scission or catalytic chain transfer, are oligomeric or polymeric chains containing a polymerizable end-group. researchgate.net These species can act as large monomers and participate in subsequent polymerization steps, a process sometimes referred to as macromonomer carrier propagation. The incorporation of a macromonomer into a growing polymer chain is a primary method for creating graft copolymers or branched polymers.

The propagation kinetics of macromonomers are distinct from those of small-molecule monomers. The large size of the macromonomer often results in significant steric hindrance and reduced diffusivity, which can lead to a lower propagation rate coefficient (k_p) compared to its small-molecule analogue. scispace.com However, studies on polylactic acid-based methacrylate macromonomers have shown that their k_p values can be elevated compared to methyl methacrylate, suggesting that the nature of the substituents beyond the methacrylate group can influence reactivity. rsc.org

Depropagation Kinetics

Depropagation is the reverse of the propagation reaction, where a monomer unit is eliminated from the end of a propagating macroradical. It is an equilibrium process that becomes kinetically significant as the polymerization temperature approaches the ceiling temperature (Tc). nih.gov

P_(n)• ⇌ P_(n-1)• + M

The ceiling temperature is the temperature at which the rate of propagation equals the rate of depropagation for a given monomer concentration. Above Tc, polymerization is thermodynamically unfavorable. For methacrylates, Tc is highly dependent on the steric bulk of the ester side chain. Bulkier substituents lead to increased steric hindrance in the polymer chain, which lowers the enthalpy of polymerization and, consequently, reduces the ceiling temperature. nih.gov

| Monomer | Side Chain Structure | Effect on Ceiling Temperature (Qualitative) | Reference |

| Methyl Methacrylate | -CH₃ | High (Reference) | researchgate.net |

| Butyl Methacrylate | -C₄H₉ | Lower than MMA | rsc.org |

| Phenyl Methacrylate | -C₆H₅ | Lower due to bulk | nih.gov |

| This compound | Branched -C₁₃H₂₇ | Expected to be significantly lower than MMA due to steric hindrance | nih.gov |

Controlled Radical Polymerization (CRP) of this compound

Controlled radical polymerization (CRP) techniques enable the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. These methods rely on establishing a dynamic equilibrium between a small population of active, propagating radicals and a large population of dormant species.

Nitroxide-Mediated Polymerization (NMP) of C13MA

Nitroxide-Mediated Polymerization (NMP) is a CRP technique that uses a stable nitroxide radical to reversibly trap the propagating polymer radical, forming a dormant alkoxyamine species. Thermal cleavage of the C-ON bond in the alkoxyamine regenerates the propagating radical and the nitroxide, allowing for controlled chain growth.

The homopolymerization of methacrylates via NMP is often challenging due to side reactions at the high temperatures typically required. rsc.org A common strategy to overcome this is the addition of a small amount of a "controlling" comonomer, such as styrene or acrylonitrile (B1666552) (AN), which helps maintain the equilibrium between active and dormant species more effectively.

Controlled Chain Growth and Molecular Weight Control

Research has demonstrated the successful NMP of this compound (referred to as C13MA or TDMA) in the presence of acrylonitrile as a controlling comonomer. researchgate.net Using the unimolecular initiator BlocBuilder-MA™, controlled polymerization of C13MA-rich compositions was achieved at 100 °C. The polymerization exhibited key characteristics of a controlled process:

A linear increase in number-average molecular weight (M_n) with monomer conversion.

Low dispersity values (Đ < 1.5), indicating a narrow molecular weight distribution.

These findings confirm that NMP is a viable method for producing well-defined polymers containing ITDMA. The ability to control the molecular weight is critical for tuning the physical and mechanical properties of the final material. For example, a study involving the copolymerization of C13MA with isobornyl methacrylate (IBOMA) and AN showed that chain growth was linear up to approximately 60% conversion with dispersities remaining low. researchgate.net

The table below presents representative data from the NMP of a C13MA-rich statistical copolymer with acrylonitrile, illustrating the controlled nature of the polymerization.

| Time (min) | Conversion (%) | M_n ( g/mol ) | Dispersity (Đ) |

| 30 | 18 | 6,100 | 1.35 |

| 60 | 29 | 8,900 | 1.38 |

| 90 | 36 | 10,500 | 1.40 |

| 120 | 41 | 11,700 | 1.41 |

| Data adapted from a representative NMP of a tridecyl methacrylate and acrylonitrile statistical copolymer system. researchgate.net |

This controlled behavior also allows for the synthesis of more complex architectures, such as block copolymers. A poly(IBOMA-stat-AN) macroinitiator was successfully chain-extended with a mixture of C13MA and AN, demonstrating the "living" character of the chain ends and the potential to create novel block copolymers incorporating the flexible C13MA segment. researchgate.net

Atom Transfer Radical Polymerization (ATRP) of C13MA

Atom Transfer Radical Polymerization (ATRP) is a highly versatile RDRP method for polymerizing methacrylates, offering excellent control over molecular weight, dispersity, and polymer architecture. It relies on the reversible activation of a dormant alkyl halide species by a transition metal complex.

A hallmark of a controlled polymerization is the ability to target a predetermined molecular weight that increases linearly with monomer conversion while maintaining a narrow molecular weight distribution. Activators Regenerated by Electron Transfer (ARGET) ATRP, a variant that uses reducing agents to regenerate the activator and allows for lower catalyst concentrations, has been successfully applied to the polymerization of C13MA. researchgate.net

Homopolymers of C13MA (poly(C13MA)) and statistical copolymers with ethylene (B1197577) glycol dicyclopentenyl ether methacrylate (EGDEMA) have been synthesized via ARGET ATRP. These polymerizations yielded polymers with monomodal molecular weight distributions and number-average molecular weights (Mn) of approximately 12 kg/mol . The dispersity values (Đ) for these polymers ranged from 1.39 to 1.76, indicating a well-controlled process. researchgate.net The linear evolution of molecular weight with conversion is a characteristic feature of ATRP, ensuring that polymer chains grow uniformly. acs.orgmdpi.com

| Polymer System | Mn (kg mol⁻¹) | Dispersity (Đ) |

|---|---|---|

| Poly(C13MA) Homopolymer | ~12 | 1.39 - 1.76 |

| Poly(EGDEMA-stat-C13MA) | ~12 | 1.39 - 1.76 |

ATRP is exceptionally well-suited for the synthesis of complex macromolecular architectures due to the high retention of the terminal halogen atom, which can be reactivated to initiate the polymerization of a second monomer. This enables the creation of block, gradient, and statistical copolymers. acs.org

While specific studies on complex architectures of C13MA are limited, extensive research on analogous long-chain alkyl (meth)acrylates, such as octadecyl acrylate (OA) and octadecyl methacrylate (OMA), demonstrates the potential of ATRP. Well-defined AB diblock and ABA triblock copolymers have been synthesized using either poly(tert-butyl (meth)acrylate) or poly(octadecyl (meth)acrylate) as macroinitiators. acs.org For instance, a poly(tert-butyl methacrylate)-b-poly(octadecyl methacrylate) (ptBMA-b-pOMA) diblock copolymer was synthesized with an Mn of 52,000 g/mol and a low dispersity of 1.12. acs.org The ability to control the sequence of monomer addition allows for precise tailoring of the final copolymer structure and properties. This high degree of control is directly applicable to C13MA for creating novel materials.

The "living" nature of ATRP is contingent upon the preservation of the halogen atom at the polymer chain end. High chain-end fidelity is crucial for efficient reactivation and subsequent chain extension or post-polymerization modification. mdpi.comresearchgate.net

Studies on C13MA have confirmed its high chain-end fidelity through successful chain extension experiments. A poly(C13MA) macroinitiator was cleanly chain-extended with EGDEMA to synthesize a poly(C13MA)-b-poly(EGDEMA) diblock copolymer. The resulting block copolymer displayed two distinct glass transition temperatures, one for the poly(C13MA) block (-39°C) and another for the poly(EGDEMA) block (23.9°C), which confirms both successful reactivation of the macroinitiator and the formation of a microphase-separated block structure. researchgate.net This demonstrates that the terminal halogen of the poly(C13MA) chains remained largely intact and active for reinitiation.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of C13MA

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another powerful RDRP technique known for its versatility and tolerance to a wide range of monomers and functional groups. The process is mediated by a thiocarbonylthio compound, known as a RAFT agent, which controls the polymerization.

While specific kinetic data for the RAFT polymerization of this compound are not widely published, studies on chemically similar long-chain alkyl methacrylates, such as lauryl methacrylate (LMA, C12) and stearyl methacrylate (SMA, C18), provide valuable insights into the expected behavior of C13MA.

Research on the RAFT polymerization of LMA has shown that the process is well-controlled, with the number-average degree of polymerization (Xn) increasing linearly with monomer conversion and dispersity values decreasing as the reaction progresses. rsc.org For LMA homopolymerization, final dispersities are typically between 1.0 and 1.5. rsc.org RAFT polymerization has also been effectively used in dispersion formulations to synthesize diblock copolymers. For example, a poly(N-(2-methacryloyloxy)ethyl pyrrolidone) (PNMEP) macro-RAFT agent was chain-extended with LMA to produce PNMEP-b-PLMA diblock copolymers with dispersities (Mw/Mn) at or below 1.40 and high LMA conversions (≥98%). rsc.org

Similarly, RAFT dispersion polymerization of methyl methacrylate using a poly(lauryl methacrylate) (PLMA) macro-RAFT agent in mineral oil resulted in diblock copolymers with narrow molecular weight distributions (Mw/Mn ≤ 1.39) and high monomer conversions (≥95%). acs.orgacs.org These examples strongly suggest that C13MA can be effectively polymerized via RAFT to produce well-defined homopolymers and block copolymers with low dispersity.

| Monomer | Polymer Architecture | Final Conversion (%) | Final Dispersity (Đ) | Reference |

|---|---|---|---|---|

| Lauryl Methacrylate (LMA) | Homopolymer | >95 | 1.0 - 1.5 | rsc.org |

| Lauryl Methacrylate (LMA) | PNMEP-b-PLMA Diblock | ≥98 | ≤1.40 | rsc.org |

| Methyl Methacrylate from PLMA macro-CTA | PLMA-b-PMMA Diblock | ≥95 | ≤1.39 | acs.org |

Heterogeneous Polymerization Systems Involving this compound

Heterogeneous polymerization, particularly emulsion polymerization, is a common industrial method for producing acrylic polymers. It involves polymerizing monomers in an aqueous medium with the aid of surfactants and a water-soluble initiator.

This compound (C13MA) can be effectively polymerized in emulsion systems to form stable latexes. jamorin.combasf.com As a highly hydrophobic monomer, its behavior within the complex, multiphase emulsion environment is governed by several key mechanistic steps.

Particle nucleation is the process by which new polymer particles are formed. In classical emulsion polymerization, two primary mechanisms are considered:

Micellar Nucleation: This mechanism is dominant when the surfactant concentration is above its critical micelle concentration (CMC). researchgate.net Surfactants form micelles that become swollen with the monomer. Radicals generated in the aqueous phase enter these monomer-swollen micelles, initiating polymerization and transforming them into nascent polymer particles. pcimag.com Given the very low water solubility of C13MA, this is the expected primary nucleation pathway in standard emulsion polymerization recipes. jamorin.com

Homogeneous Nucleation: This mechanism involves the initiation of monomer molecules dissolved in the aqueous phase. nih.gov The resulting oligomeric radical grows until it reaches a critical chain length, at which point it precipitates from the water phase, forming a primary particle. nih.gov This particle can then be stabilized by surfactant molecules. For highly water-insoluble monomers like C13MA, the concentration in the aqueous phase is extremely low, making homogeneous nucleation a less significant contributor compared to micellar nucleation, though it can become more relevant under monomer-starved or low-surfactant conditions. nih.gov

In an emulsion polymerization system, the monomer is distributed between several phases or "loci": large monomer droplets (0.1-10 µm), the continuous aqueous phase, surfactant micelles (5-10 nm), and the growing polymer particles swollen with monomer. researchgate.nettue.nl

This compound is a large, hydrophobic molecule with a high octanol-water partition coefficient (XLogP3 estimated at 7.5). nih.gov Consequently, its solubility in the aqueous phase is negligible. The vast majority of C13MA will partition into the organic phases: the monomer droplets, the interior of surfactant micelles, and the monomer-swollen polymer particles. researchgate.nettue.nl The monomer droplets act as reservoirs, supplying monomer to the growing polymer particles via diffusion through the aqueous phase. The primary locus of polymerization is within the monomer-swollen polymer particles, where the concentration of both monomer and radicals is high.

The choice of surfactant and initiator is critical in controlling the kinetics of the polymerization and the final properties of the latex, such as particle size, stability, and molecular weight. pcimag.comresearchgate.net

Surfactants: These molecules stabilize monomer droplets and polymer particles, preventing coagulation. pcimag.comresearchgate.net The type (anionic, cationic, non-ionic) and concentration of the surfactant directly influence the number of micelles available for nucleation, which in turn affects the final particle size; higher surfactant concentrations generally lead to a greater number of smaller particles. pcimag.comnih.gov For hydrophobic monomers like C13MA, an effective surfactant system is essential to emulsify the monomer and ensure colloidal stability throughout the reaction. researchgate.net

Initiators: The initiator type determines where the primary radicals are generated. Water-soluble initiators, such as ammonium (B1175870) or potassium persulfate, generate radicals in the aqueous phase. These radicals must then enter a micelle or particle to initiate polymerization. researchgate.net In contrast, oil-soluble initiators generate radicals directly within the monomer-rich organic phases, which can alter the nucleation mechanism and kinetics. The interaction between the initiator type (e.g., charged vs. neutral radicals) and the surfactant system can significantly influence the final particle size distribution. researchgate.net

The following table summarizes the general impact of surfactant and initiator choices on the emulsion polymerization of a hydrophobic monomer like C13MA.

| System Component | Variable | Expected Impact on Latex Properties |

|---|---|---|

| Surfactant | Increasing Concentration | Decreased particle size, Increased particle number, Enhanced colloidal stability |

| Anionic vs. Non-ionic | Anionic provides electrostatic stabilization; Non-ionic provides steric stabilization. Combination can improve overall stability. pcimag.com | |

| Initiator | Water-Soluble (e.g., Persulfate) | Promotes classical micellar and/or homogeneous nucleation. researchgate.net |

| Oil-Soluble (e.g., AIBN) | Can lead to initiation within monomer droplets, potentially broadening particle size distribution. |

Emulsion Polymerization of C13MA

Control over Particle Size and Morphology

The control over particle size and morphology is a critical aspect of polymerization, as it directly influences the final properties and applications of the resulting polymer. In methacrylate polymerization systems, several parameters can be manipulated to achieve desired particle characteristics.

For composite latex particles, the glass transition temperature (Tg) of the constituent polymers plays a significant role in dictating the final morphology. unh.edu By varying the Tg of one polymer phase while keeping the other constant, morphologies can be directed. For instance, when a hard second-stage polymer (with a Tg above the reaction temperature) is polymerized onto a softer seed latex, it tends to form a "core-shell" structure on the particle's exterior due to its limited mobility. unh.edu Conversely, a very soft and mobile second-stage polymer may form lobes on the surface of a hard seed latex, a configuration driven by the desire to minimize interfacial energy between the hydrophobic polymer and the aqueous phase. unh.edu

In dispersion polymerization of methacrylates like methyl methacrylate (MMA), particle size is influenced by several factors:

Temperature and Initiator: Particle size generally increases with higher polymerization temperatures and with increased concentration or decomposition rate of the initiator. semanticscholar.org

Stabilizer: The concentration and molecular weight of the polymeric stabilizer, such as poly(vinyl pyrrolidone) (PVP), directly impact particle size, with larger particles forming at higher concentrations and molecular weights. semanticscholar.org

Monomer Concentration: The relationship between monomer concentration and particle size can be complex, sometimes showing a minimum particle size at a specific concentration. semanticscholar.org

For composite particles made of elastic and glassy polymers, such as silicone and poly(methyl methacrylate) (PMMA), morphology can be controlled through seeded polymerization. The polymerization temperature can influence the size of the glassy PMMA domains within an elastic silicone matrix, creating a "sea-island" structure. rsc.org Furthermore, by adjusting the cross-linking of the seed particles and applying post-polymerization treatments like annealing, the morphology can be transitioned between sea-island and core-shell structures. rsc.org

Table 1: Factors Influencing Particle Size in Methacrylate Dispersion Polymerization

| Parameter | Effect on Particle Size | Reference |

| Polymerization Temperature | Increases with increasing temperature | semanticscholar.org |

| Initiator Concentration | Increases with increasing concentration | semanticscholar.org |

| Initiator Decomposition Rate | Increases with a higher decomposition rate | semanticscholar.org |

| Stabilizer Concentration | Increases with increasing concentration | semanticscholar.org |

| Stabilizer Molecular Weight | Increases with higher molecular weight | semanticscholar.org |

| Solvency of Dispersion Medium | Increases with better solvency | semanticscholar.org |

Microemulsion Polymerization of C13MA

Microemulsion polymerization offers a method to produce polymer nanoparticles within thermodynamically stable, transparent oil-in-water or water-in-oil systems. This technique is characterized by high surfactant concentrations and the formation of small, uniform monomer droplets (5-100 nm), which act as discrete nanoreactors. While advantageous for creating nanoparticles, this method typically involves low monomer content, in the range of 1-10 wt%. mcgill.ca

The kinetics of polymerization within the confined nanogeometries of a microemulsion differ significantly from bulk or solution polymerization. For multifunctional methacrylates, the polymerization process is often marked by autoacceleration and autodeceleration phenomena. imaging.org

Autodeceleration: Following autoacceleration, the reaction rate slows down as the propagation reaction itself becomes diffusion-controlled. The mobility of the monomer and reactive functional groups is severely restricted in the highly viscous, crosslinked network, causing the reaction to slow dramatically and often stop before complete conversion is achieved. imaging.org

The final monomer conversion is influenced by three key kinetic features: the nominal reaction rate, the conversion level at the onset of deceleration, and the extent of conversion after deceleration begins. imaging.org The onset of deceleration is primarily dictated by diffusion-controlled propagation and is related to the mobility of the reacting species. imaging.org

Continuous processes for generating polymer nanoparticles, including those made from methacrylates, can be achieved using microreactors. rsc.orgresearchgate.net These systems offer precise control over reaction parameters, leading to reproducible synthesis of monodisperse particles. rsc.org The principle often employed is nanoprecipitation, where a polymer solution is mixed with a non-solvent in a controlled manner within the microreactor channels. rsc.org

Key parameters governing the final particle size in a microreactor-based continuous process include:

Residence Time: Particle size tends to decrease with shorter residence times within the reactor. researchgate.net

Flow Rates: The ratio of the aqueous phase to the organic (polymer/monomer) phase influences particle size. An increase in the proportion of the organic phase typically leads to larger particles. researchgate.net

Polymer Concentration: The initial concentration of the polymer or monomer in the organic phase also affects the resulting particle dimensions. rsc.org

This continuous approach allows for efficient transformation of the polymer into nanoparticles, with high conversion efficiencies observed even at very short residence times. researchgate.net

Inverse microemulsion polymerization (IMEP) is a technique used to synthesize water-soluble polymers. In this method, an aqueous solution of a hydrophilic monomer is dispersed as nanodroplets within a continuous oil phase, stabilized by a water-in-oil surfactant. This approach can be adapted for synthesizing polymers with specific functionalities. For instance, polyampholyte microgels have been synthesized using the IMEP technique. nih.gov

The synthesis of water-soluble ionic terpolymers via IMEP has been shown to achieve high conversions and molecular weights. rsc.org The reaction temperature is a critical parameter; for one acrylamide-based system, the maximum molecular weight was achieved at 60 °C. rsc.org Compositional analysis of the resulting terpolymers indicated that the IMEP method facilitated a higher incorporation of a cationic monomer compared to a solution polymerization method, demonstrating the influence of the polymerization environment on copolymer composition. rsc.org

Suspension Polymerization of this compound

Suspension polymerization is a widely used industrial process for producing polymer beads with a diameter typically in the range of 50-2000 µm. In this heterogeneous process, droplets of the monomer, which is insoluble in the continuous phase (usually water), are dispersed by mechanical agitation. Polymerization is initiated by a monomer-soluble initiator within these droplets. scispace.com

This technique offers several advantages over bulk polymerization, such as better heat dissipation and control over viscosity, allowing for high monomer conversions. scispace.com The size distribution of the final polymer beads is largely determined by the operating conditions that control drop breakage and coalescence, such as agitation rate (Reynolds Number) and the choice of suspending agent (stabilizer). scispace.com

Nitroxide-mediated polymerization (NMP), a form of controlled radical polymerization, has been successfully applied to the suspension polymerization of methacrylates. researchgate.net This allows for the synthesis of poly(methacrylic) resins with controlled molecular weight and complex architectures in a scalable manner. researchgate.net By carefully selecting the nitroxide mediator, partitioning between the aqueous and organic phases can be controlled to inhibit polymerization in the aqueous phase, preventing the formation of undesired fine particles from emulsion polymerization. researchgate.net

Table 2: Comparison of Polymerization Techniques for Methacrylates

| Technique | Dispersed Phase | Continuous Phase | Particle/Droplet Size | Key Features |

| Microemulsion | Monomer (Oil) | Water | 5 - 100 nm | Thermodynamically stable, high surfactant content, low monomer content. mcgill.ca |

| Inverse Microemulsion | Monomer (Aqueous) | Oil | 5 - 100 nm | Used for water-soluble polymers, high conversion. nih.govrsc.org |

| Suspension | Monomer (Oil) | Water | 50 - 2000 µm | Mechanically agitated, good heat control, scalable. scispace.com |

Photo-Initiated Polymerization of this compound

Photo-initiated polymerization, or photopolymerization, utilizes light energy to generate radical species that initiate polymerization. This method offers spatial and temporal control over the polymerization process and can be conducted at ambient temperatures, eliminating the need for solvents. imaging.orgmdpi.com

The process typically involves a photoinitiator that absorbs light and decomposes into initiating radicals. mdpi.com For methacrylates, Type I photoinitiators, which undergo homolytic cleavage to produce two carbon-centered radicals upon irradiation, are common. mdpi.com The kinetics and final conversion can be influenced by the presence of oxygen, which can inhibit radical polymerization. However, some methacrylate systems derived from natural products like eugenol have shown the ability to self-initiate polymerization under light, especially in the presence of air, due to oxidation reactions. mdpi.com

The chain length of the resulting polymer is dependent on both photochemical and photonic parameters. For methyl methacrylate, it has been shown that decreasing the photoinitiator concentration leads to the formation of higher molecular weight polymers due to a lower concentration of photogenerated radicals. rsc.org Light intensity, however, may have a less significant influence on the final chain length. rsc.org

Furthermore, controlled/living photoradical polymerization of methacrylates can be achieved using a nitroxide mediator in the presence of a photosensitive salt that acts as an accelerator. mdpi.com This approach allows for the synthesis of polymers with controlled molecular weights and narrower molecular weight distributions compared to conventional free-radical photopolymerization. mdpi.com Another strategy involves dark-curing photoinitiators, which not only generate radicals upon irradiation but also release a species (like an amine) that can react with another component (like a peroxide) to continue generating radicals even after the light source is removed. nih.gov This "dark-curing" mechanism allows polymerization to proceed to high conversion even with a short initial light exposure. nih.gov

Radiation-Initiated Polymerization of this compound

Radiation-initiated polymerization is a method that utilizes high-energy radiation, such as gamma rays or electron beams, to generate reactive species (typically free radicals) that initiate the polymerization of monomers. This technique offers distinct advantages, including the ability to initiate polymerization at low temperatures without the need for chemical initiators, which can be beneficial for monomers with bulky side groups like this compound.

The polymerization of methacrylic acid derivatives with bulky substituents, such as isodecyl methacrylate, has been successfully achieved through radiation initiation using an electron beam. In a notable study, a mixture of isodecyl methacrylate (IDMA) and benzyl (B1604629) methacrylate (BzMA) was treated with a beam of accelerated electrons to initiate copolymerization. matec-conferences.org The initiation process involves the interaction of high-energy electrons with the monomer molecules, leading to the formation of radicals that can then propagate the polymer chain.

Key Parameters in Electron Beam-Initiated Polymerization:

| Parameter | Value |

| Electron Energy | 2.4 MeV |

| Pulse Beam Current | 320 mA |

| Pulse Duration | 0.6 ms |

| Pulse Repetition Rate | 2.5 Hz |

| Absorbed Dose | 20 NGy (J/g) |

| Data from a study on the radiation-initiated copolymerization of isodecyl and benzyl methacrylates. matec-conferences.org |

The kinetics of radiation-initiated polymerization are influenced by several factors, including the radiation dose, dose rate, and the chemical structure of the monomer. For methacrylates, the presence of the bulky isotridecyl group can influence the propagation and termination steps of the polymerization. The large side chain may create steric hindrance, potentially affecting the rate of polymerization and the molecular weight of the resulting polymer.

Thermodynamic Considerations in this compound Polymerization

The feasibility and extent of a polymerization reaction are governed by thermodynamic principles, specifically the change in Gibbs free energy (ΔG_p). The relationship between Gibbs free energy, enthalpy (ΔH_p), and entropy (ΔS_p) of polymerization is given by the equation:

ΔG_p = ΔH_p - TΔS_p

For polymerization to be thermodynamically favorable, ΔG_p must be negative.

Enthalpy of Polymerization (ΔH_p):

The polymerization of vinyl monomers, including methacrylates, is generally an exothermic process, meaning ΔH_p is negative. This is primarily due to the conversion of a weaker π-bond in the monomer's carbon-carbon double bond into a stronger σ-bond in the polymer backbone. libretexts.org However, the magnitude of this exotherm can be influenced by the structure of the monomer.

For methacrylates, the presence of substituents on the double bond can lead to steric hindrance in the resulting polymer, which can decrease the magnitude of the heat of polymerization. nist.gov Large, branched substituents like the isotridecyl group are expected to cause significant steric interference between side groups in the polymer chain, leading to a less negative (lower) heat of polymerization compared to simpler methacrylates like methyl methacrylate. nist.gov

Entropy of Polymerization (ΔS_p):

Gibbs Free Energy and Ceiling Temperature (T_c):

Since the polymerization of this compound is an exothermic process (negative ΔH_p) with a decrease in entropy (negative ΔS_p), the spontaneity of the reaction is temperature-dependent. At lower temperatures, the favorable enthalpy term (ΔH_p) dominates, making ΔG_p negative and favoring polymerization. However, as the temperature (T) increases, the unfavorable entropy term (-TΔS_p) becomes more significant.

The ceiling temperature (T_c) is the temperature at which the rate of polymerization equals the rate of depolymerization, and the Gibbs free energy of polymerization is zero (ΔG_p = 0). Above the ceiling temperature, polymerization is thermodynamically unfavorable. The ceiling temperature can be calculated as:

T_c = ΔH_p / ΔS_p

For methacrylates, the ceiling temperature is influenced by the steric strain in the polymer. Monomers with bulky side chains that lead to greater steric hindrance in the polymer tend to have lower ceiling temperatures. While a specific ceiling temperature for this compound is not documented, a study on the nitroxide-mediated polymerization of a similar long-chain methacrylate, tridecyl methacrylate, provides some context. In copolymerizations, the incorporation of tridecyl methacrylate, which has a long aliphatic side chain, was shown to provide flexibility to the resulting resins. researchgate.net This flexibility can be indicative of less steric strain compared to more rigid bulky groups, which could in turn influence its thermodynamic parameters.

Illustrative Thermodynamic Data for Methacrylates:

| Compound | Heat of Polymerization (ΔH_p) (kcal/mol) |

| Methyl methacrylate | -13.0 |

| Ethyl methacrylate | -13.9 |

| n-Butyl methacrylate | -14.2 |

| This data for simpler methacrylates illustrates the general range of heats of polymerization. It is expected that the value for this compound would be influenced by the steric effects of its large, branched alkyl group. nist.gov |

Copolymerization Strategies and Reactivity of Isotridecyl Methacrylate

Monomer Reactivity Ratios in Copolymerization Systems

Monomer reactivity ratios (r1 and r2) are crucial parameters in copolymerization that describe the relative reactivity of a growing polymer chain radical towards the two different monomers present in the reaction mixture. scielo.br The terminal model, which is widely applicable, assumes that the reactivity of the propagating chain end is determined solely by the identity of its terminal monomer unit. acs.org

Determination by Fineman-Ross, Kelen-Tudos, and Other Graphical Methods

Graphical methods are traditionally employed to determine monomer reactivity ratios from experimental data obtained at low monomer conversions. nih.gov These methods linearize the copolymer composition equation to allow for straightforward graphical analysis.

The Fineman-Ross (F-R) method rearranges the copolymerization equation into a linear form:

G = H * r1 - r2

where G and H are functions of the monomer feed composition and the resulting copolymer composition. A plot of G versus H yields a straight line with the slope equal to r1 and the intercept equal to -r2. asianpubs.orgrsc.org

The Kelen-Tudos (K-T) method is a refinement of the F-R method that introduces an arbitrary constant (α) to provide a more even distribution of data points. rsc.org The K-T equation is expressed as:

η = (r1 + r2/α)ξ - r2/α

Here, η and ξ are parameters derived from the experimental data and α. A plot of η versus ξ gives a straight line from which r1 and -r2/α can be determined from the intercepts at ξ=1 and ξ=0, respectively. nih.gov This method is often favored as it can minimize bias from certain data points. rsc.org

While no specific Fineman-Ross or Kelen-Tudos plots for isotridecyl methacrylate (B99206) were found in the reviewed literature, these methods have been successfully applied to determine the reactivity ratios for numerous methacrylate systems, including those with bulky side groups like isobornyl methacrylate (IBMA). For instance, in the copolymerization of methacrylonitrile (B127562) (MAN) with isobornyl methacrylate (IBM), both the Fineman-Ross and Kelen-Tudos methods were used to compute the monomer reactivity ratios. asianpubs.org Similarly, these methods were employed to determine the reactivity ratios for the copolymerization of cinnamyl methacrylate and ethyl methacrylate. scielo.br

Computational Approaches for Reactivity Ratio Estimation (e.g., COPOINT)

Modern approaches to determining reactivity ratios often involve computational programs that can analyze data from a range of monomer conversions. COPOINT is one such computer program that can be used to estimate reactivity ratios by applying both terminal and penultimate models. nih.govmdpi.com This software provides a more statistically robust analysis compared to the traditional graphical methods.

In a study on the copolymerization of N-vinylpyrrolidone (NVP) and isobornyl methacrylate (IBMA), COPOINT was used alongside graphical methods to determine the reactivity ratios. nih.govmdpi.com The results from COPOINT for the conventional radical polymerization were found to be rNVP = 0.292 and rIBMA = 2.673, indicating that the IBMA radical is much more reactive towards its own monomer than towards NVP. mdpi.com This highlights the utility of computational tools in providing precise reactivity ratio data.

Terminal and Penultimate Kinetic Models for Reactivity

The terminal model is the most common and simplest model for describing copolymerization kinetics. It assumes that the reactivity of a growing polymer chain is only influenced by the nature of the terminal monomer unit. acs.org This model is adequate for the vast majority of copolymerization systems. acs.org

However, in some cases, the penultimate unit (the monomer unit preceding the terminal one) can also influence the reactivity of the propagating radical. This is accounted for by the penultimate model . researchgate.net The penultimate model is particularly relevant when there are significant steric or electronic effects from the penultimate unit that can alter the reactivity of the terminal radical. For the copolymerization of N-vinylpyrrolidone (NVP) with isobornyl methacrylate (IBMA) via RAFT polymerization, the penultimate model provided a more accurate description of the system's kinetics. The reactivity ratios were determined as r11 = 4.466, r22 = 0, r21 = 14.830, and r12 = 0 (where 1 is NVP and 2 is IBMA), indicating a strong penultimate effect. nih.govmdpi.com

Statistical Copolymerization of Isotridecyl Methacrylate with Co-monomers

Statistical copolymers are formed when two or more monomers are polymerized together, resulting in a polymer chain with a statistical distribution of the monomer units. This compound can be copolymerized with a variety of other monomers to tailor the properties of the final material. jamorin.combasf.com

Copolymer Composition Control and Sequence Distribution Analysis

The composition of a copolymer is determined by the feed ratio of the monomers and their respective reactivity ratios. By controlling the monomer feed, the final composition of the copolymer can be precisely managed. The sequence distribution, which describes the arrangement of monomer units along the polymer chain, is also a direct consequence of the reactivity ratios.

For example, if r1 > 1 and r2 < 1, monomer 1 will be more reactive towards its own radical and will tend to form longer homopolymer sequences. Conversely, if both r1 and r2 are less than 1, there will be a tendency for alternation of the monomer units. The product of the reactivity ratios (r1r2) can also provide insight into the monomer distribution; a value close to 1 suggests a random copolymer, while a value close to 0 indicates an alternating copolymer.

The analysis of copolymer microstructure, including sequence distribution, can be performed using techniques such as 13C NMR spectroscopy. kpi.uadoi.org This method allows for the identification and quantification of different monomer triads and even pentads within the polymer chain, providing a detailed picture of the copolymer's architecture. doi.org

Influence of Co-monomer Structure on Polymerization Kinetics

The structure of the co-monomer has a significant impact on the kinetics of copolymerization with long-chain methacrylates like ITDMA. The steric bulk and electronic properties of the co-monomer can affect the rate of polymerization and the reactivity ratios.

In the nitroxide-mediated polymerization of tridecyl methacrylate (TDMA) and isobornyl methacrylate (IBOMA) with acrylonitrile (B1666552) (AN) as a co-monomer, the presence of AN was found to control the polymerization. Terpolymers with a higher content of the bulkier IBOMA exhibited higher apparent rate constants. researchgate.net This suggests that the steric hindrance of the isobornyl group influences the propagation kinetics.

The reactivity of methacrylates can also be compared to acrylates. In the copolymerization of methacrylonitrile with isobornyl methacrylate, it was observed that the corresponding acrylate (B77674) was more reactive than the methacrylate towards the methacrylonitrile radical. asianpubs.org This difference is attributed to the steric hindrance caused by the α-methyl group on the methacrylate double bond. asianpubs.org Therefore, when copolymerizing ITDMA, the choice of a co-monomer, be it a less hindered acrylate, a polar monomer like acrylonitrile, or another bulky methacrylate, will significantly influence the polymerization kinetics and the final copolymer properties.

Data Tables

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Method | Reference |

|---|---|---|---|---|---|

| Isobornyl Methacrylate (IBMA) | N-vinylpyrrolidone (NVP) | 2.673 | 0.292 | COPOINT | mdpi.com |

| Isobornyl Methacrylate (IBM) | Methacrylonitrile (MAN) | Not Specified | Not Specified | Fineman-Ross & Kelen-Tudos | asianpubs.org |

| Cinnamyl Methacrylate (CMA) | Ethyl Methacrylate (EMA) | 0.142 | 0.903 | Fineman-Ross & Kelen-Tudos | scielo.br |

Synthesis of Block Copolymers Containing Poly(this compound) Segments

Block copolymers are macromolecules composed of two or more distinct, covalently bonded polymer chains or blocks. The synthesis of block copolymers containing poly(this compound) (PITDMA) segments can be achieved through controlled radical polymerization (CRP) techniques, which allow for the sequential addition of different monomers to a growing polymer chain.

Diblock copolymers consisting of a PITDMA segment and another polymer block can be synthesized with high precision using methods like Nitroxide-Mediated Polymerization (NMP). A notable example involves the synthesis of diblock copolymers using tridecyl methacrylate (TDMA), an isomer of ITDMA, which demonstrates the applicability of this method.

In one study, a poly(isobornyl methacrylate-stat-acrylonitrile) macroinitiator was chain-extended with a mixture of TDMA and acrylonitrile (AN) at 100 °C. The use of a small fraction of acrylonitrile as a controlling co-monomer is crucial for maintaining control over the polymerization of methacrylates via NMP. The resulting diblock copolymers exhibited well-defined structures with low dispersity (Đ < 1.5) and showed a linear increase in number-average molecular weight with monomer conversion. The distinct glass transition temperatures (Tg) for each block segment confirmed the occurrence of microphase separation, a characteristic and highly useful feature of many block copolymers.

| Property | Value | Reference |

| Polymerization Method | Nitroxide-Mediated Polymerization (NMP) | nih.gov |

| First Block | Poly(isobornyl methacrylate-stat-acrylonitrile) | nih.gov |

| Second Block | Poly(tridecyl methacrylate-stat-acrylonitrile) | nih.gov |

| Dispersity (Đ) | < 1.5 | nih.gov |

| Key Feature | Microphase separation with two distinct Tgs | nih.gov |

Table 1: Research Findings on Diblock Copolymer Synthesis Involving Tridecyl Methacrylate.

The synthesis of triblock (A-B-A or A-B-C) and multiblock copolymers offers a pathway to advanced materials with properties like those of thermoplastic elastomers or complex, self-assembling nanostructures. uoi.gruliege.be These architectures can be achieved by sequential monomer addition using living polymerization techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization or anionic polymerization. nih.govrsc.org

For instance, a typical synthesis of an A-B-A triblock copolymer would involve:

Polymerization of a central "B" block monomer, such as this compound, using a bifunctional initiator.

Simultaneous growth of two living polymer chains from the initiator.

Addition of the second "A" block monomer (e.g., styrene (B11656) or methyl methacrylate) to both living chain ends to form the outer blocks.

Alternatively, sequential addition can be used with a monofunctional initiator to create an A-B-C triblock terpolymer. uoi.gr While specific examples detailing the synthesis of triblock or multiblock copolymers containing ITDMA are not extensively documented in prominent literature, these established controlled polymerization methodologies are fully applicable. Incorporating a soft, low-Tg PITDMA block between two hard, high-Tg blocks (like polystyrene or poly(methyl methacrylate)) would be a classic strategy to produce a thermoplastic elastomer. uliege.be

Synthesis of Graft Copolymers with this compound Branches

Graft copolymers consist of a main polymer backbone with one or more side chains (branches) of a different chemical composition. The unique architecture of graft copolymers leads to interesting properties useful for applications such as compatibilizers for polymer blends, surface modifiers, and thermoplastic elastomers. The synthesis of graft copolymers with ITDMA branches can be approached through three primary strategies: "grafting through," "grafting from," and "grafting to." cmu.edu

Grafting Through (Macromonomer Method): This is one of the most straightforward methods for creating graft copolymers with well-defined branches. cmu.edu It involves the copolymerization of a conventional monomer with a macromonomer—a polymer chain that has a polymerizable functional group at one end. To synthesize a graft copolymer with PITDMA branches, one would first synthesize a PITDMA macromonomer with a reactive end-group (e.g., a methacrylate or styrenic group). This macromonomer is then copolymerized with another monomer (e.g., methyl methacrylate or styrene) to form the backbone, resulting in a polymer with PITDMA chains grafted onto it. cmu.edu

Grafting From: In this approach, the polymer backbone is synthesized first and contains initiator sites along its chain. A second monomer is then polymerized from these sites, causing the graft chains to "grow from" the backbone. cmu.edu For example, a polymer backbone like polyethylene (B3416737) containing reactive sites could be used to initiate the polymerization of ITDMA, resulting in a polyethylene-graft-poly(this compound) copolymer. This method is particularly effective for creating densely grafted copolymers. cmu.edu

Grafting To: This method involves synthesizing the backbone and the branch polymers separately. The two polymers, containing complementary reactive functional groups, are then linked together. For instance, a backbone polymer with electrophilic groups could be reacted with pre-formed hydroxyl-terminated PITDMA chains to form the graft copolymer. The rise of highly efficient "click" chemistry reactions has made this approach increasingly viable. cmu.edu

Terpolymer and Quadripolymer Systems Incorporating this compound

The incorporation of ITDMA into more complex systems with three (terpolymer) or four (quadripolymer) different monomer units allows for the fine-tuning of material properties. Research has demonstrated the successful synthesis of such polymers using controlled radical polymerization.

Statistical terpolymers of isobornyl methacrylate (IBOMA), tridecyl methacrylate (TDMA), and acrylonitrile (AN) have been synthesized via NMP. nih.gov By varying the molar ratio of the bulky, high-Tg IBOMA monomer and the flexible, low-Tg TDMA monomer, the glass transition temperature and mechanical properties of the final material can be precisely controlled. Furthermore, by incorporating a fourth monomer, such as the functional monomer 2-hydroxyethyl methacrylate (HEMA), statistical quadripolymers can be produced. nih.gov The resulting polymers possess a broad range of tunable glass transition temperatures, with the added chemical functionality from the HEMA units available for subsequent reactions or for influencing properties like surface adhesion. nih.gov

| Polymer Type | Monomers | Polymerization Method | Key Findings | Reference |

| Terpolymer | Isobornyl Methacrylate (IBOMA), Tridecyl Methacrylate (TDMA), Acrylonitrile (AN) | NMP | Tg is tunable by altering IBOMA/TDMA ratio. | nih.gov |

| Quadripolymer | IBOMA, TDMA, AN, 2-Hydroxyethyl Methacrylate (HEMA) | NMP | Tg decreases with increasing TDMA content; Mn 12-15.4 kg/mol ; Đ 1.39-1.54. | nih.gov |

Table 2: Research Findings on Terpolymer and Quadripolymer Synthesis.

Formation of Interpenetrating Polymer Networks (IPNs) with Poly(this compound)

An interpenetrating polymer network (IPN) is a polymer composite comprising two or more distinct polymer networks that are at least partially interlaced on a molecular scale but are not covalently bonded to each other. taylorandfrancis.com The synthesis of an IPN typically involves creating one polymer network and then swelling it with the monomer and cross-linker for the second network, followed by in-situ polymerization. nih.gov

While specific literature on IPNs containing poly(this compound) is scarce, the principles of IPN synthesis can be readily applied. A PITDMA network could be formed as either the first or second network in a sequential IPN synthesis. For example:

A cross-linked network of a rigid polymer, such as poly(methyl methacrylate), could be synthesized.

This first network would then be swollen with a mixture of this compound monomer, a suitable cross-linking agent (e.g., ethylene (B1197577) glycol dimethacrylate), and a radical initiator.

Polymerization of the ITDMA mixture within the first network would result in a full IPN, where the interlocking networks are held together by permanent entanglements.

Incorporating a soft and hydrophobic PITDMA network into an IPN structure would likely enhance properties such as flexibility, impact resistance, and water repellency.

Role of Sustainable Co-monomers in this compound Polymerization

The push towards more environmentally friendly materials has spurred research into the use of monomers derived from renewable resources. This compound itself can be sourced from sustainable feedstocks like vegetable oils. nih.gov This enhances its appeal for creating more sustainable polymer products.

Furthermore, ITDMA can be copolymerized with other bio-based monomers to create polymers with a high content of renewable carbon. Research has shown the successful copolymerization of isodecyl methacrylate, a structurally similar monomer, with β-myrcene, a terpene derived from natural sources. This copolymerization was conducted using an environmentally benign emulsion polymerization method. Such strategies demonstrate a viable path to producing semi-synthetic rubbers and other materials with reduced reliance on petrochemical feedstocks. The use of other sustainable co-monomers, such as those derived from pinene, in copolymerizations with methacrylates further highlights the potential for developing advanced, bio-based materials.

Macromolecular Architecture and Design with Isotridecyl Methacrylate

Engineering Molecular Weight and Molecular Weight Distribution

Control over molecular weight (MW) and molecular weight distribution (polydispersity, Đ) is fundamental in polymer science, as these parameters significantly influence the mechanical, thermal, and rheological properties of the final material. For poly(isotridecyl methacrylate) (PITDMA), controlled radical polymerization (CRP) techniques have proven effective in achieving well-defined polymers.

Atom Transfer Radical Polymerization (ATRP) and Nitroxide-Mediated Polymerization (NMP) are two powerful CRP methods that have been successfully applied to the polymerization of methacrylates, including those with long alkyl side chains like ITDMA. mcgill.caresearchgate.net These techniques allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (Đ < 1.5). researchgate.net

In a typical ATRP of ITDMA, a transition metal complex (e.g., a copper-based catalyst) reversibly activates and deactivates the growing polymer chains, allowing for controlled chain growth. mcgill.ca Similarly, in NMP, a stable nitroxide radical reversibly caps (B75204) the growing polymer chain, controlling the polymerization rate and minimizing termination reactions. researchgate.net The molecular weight of the resulting PITDMA can be precisely controlled by adjusting the monomer-to-initiator ratio.

The ability to control these parameters is critical for applications where specific viscosity grades or mechanical strengths are required. For instance, in lubricant applications, the molecular weight of PITDMA as a viscosity index improver must be carefully controlled to achieve the desired performance.

Table 1: Comparison of Polymerization Techniques for Isotridecyl Methacrylate (B99206)

| Polymerization Technique | Control over MW | Polydispersity (Đ) | Key Features |

| Free Radical Polymerization | Poor | Broad (Đ > 2) | Simple, industrially relevant for producing a wide range of polymers. mcgill.ca |

| Atom Transfer Radical Polymerization (ATRP) | Excellent | Narrow (Đ < 1.5) | Allows for the synthesis of well-defined polymers with complex architectures and high chain-end functionality. mcgill.ca |

| Nitroxide-Mediated Polymerization (NMP) | Good | Narrow (Đ < 1.5) | Enables the design of well-defined, functional, and complex macromolecular architectures. researchgate.net |

Controlled Chain-End Functionalization for Specific Applications

The ability to introduce specific chemical groups at the ends of polymer chains, known as chain-end functionalization, opens up possibilities for creating polymers with tailored properties and for subsequent reactions, such as block copolymer synthesis or grafting onto surfaces.

In the context of PITDMA, CRP techniques are particularly advantageous as they maintain "living" chain ends that can be chemically modified. For instance, after the polymerization of ITDMA via ATRP, the terminal halogen atom (typically bromine or chlorine) can be substituted with various functional groups through nucleophilic substitution reactions. Similarly, the nitroxide end-group in NMP can be removed or transformed to introduce desired functionalities.

Phenoxyalkyl methacrylates have been studied as quenching agents in living carbocationic polymerization, a technique that can also be used to functionalize polymer chain ends. This method allows for the introduction of a phenoxyalkyl group at the chain end, which can then be further modified. nih.gov While this study focused on polyisobutylene, the principle can be extended to other polymer systems.

The choice of functional group depends on the intended application. For example, introducing a hydroxyl group can improve adhesion to polar substrates, while a carboxylic acid group can be used for bioconjugation or to alter the polymer's solubility.

Design of Branched and Cross-linked Poly(this compound) Structures

Introducing branches or cross-links into a polymer architecture dramatically alters its physical properties, such as viscosity, solubility, and mechanical strength. Branched polymers generally have lower viscosity compared to their linear counterparts of the same molecular weight, while cross-linked polymers form insoluble networks with enhanced thermal and mechanical stability.

The synthesis of branched PITDMA can be achieved by copolymerizing ITDMA with a small amount of a divinyl monomer, such as ethylene (B1197577) glycol dimethacrylate (EGDMA). rsc.orgstrath.ac.uk The divinyl monomer acts as a branching agent, connecting multiple polymer chains. The level of branching can be controlled by adjusting the concentration of the branching agent. rsc.org

Cross-linked PITDMA networks can be prepared by increasing the concentration of the cross-linking agent or by post-polymerization reactions. For instance, if ITDMA is copolymerized with a monomer containing a reactive group, such as glycidyl (B131873) methacrylate (GMA), the resulting copolymer can be cross-linked by reacting the epoxy groups of the GMA units. mcgill.ca Cross-linking can also be induced through targeted activation of C-H bonds, a method that avoids the need for conventional cross-linkers. european-coatings.com

The properties of the resulting branched or cross-linked materials are highly dependent on the density of branches or cross-links. Lightly branched PITDMA might be used as a rheology modifier, while highly cross-linked networks could be employed in coatings or sealants requiring high durability.

Synthesis of Hybrid Materials Incorporating this compound Polymers

Hybrid materials, which combine the properties of organic polymers and inorganic components, are an area of intense research due to their potential for creating materials with novel functionalities. PITDMA can be incorporated into hybrid materials to impart properties such as hydrophobicity, flexibility, and a low glass transition temperature. jamorin.com

One common approach to synthesizing hybrid materials is to copolymerize ITDMA with a monomer that can interact with or bond to an inorganic phase. For example, copolymerizing ITDMA with a silane-functionalized methacrylate allows for subsequent grafting of the polymer onto silica (B1680970) or other oxide surfaces.

Another strategy involves the synthesis of block copolymers where one block is PITDMA and the other block has a high affinity for an inorganic precursor. This can lead to the formation of nanostructured hybrid materials through self-assembly processes. For instance, a diblock copolymer of PITDMA and a hydrophilic polymer could form micelles in a selective solvent, which can then be used as templates for the synthesis of inorganic nanoparticles.

The incorporation of PITDMA into hybrid materials is a promising route for developing advanced coatings, adhesives, and nanocomposites with tailored properties.

Advanced Characterization Techniques for Poly Isotridecyl Methacrylate and Its Copolymers

Spectroscopic Analysis

Spectroscopic techniques are fundamental in elucidating the chemical structure and composition of polymers. For PITDMA and its copolymers, Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy are indispensable tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Composition and Sequence

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the chemical structure, composition, and monomer sequence in copolymers. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used.